molecular formula C21H20N2O5 B5242686 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5242686
M. Wt: 380.4 g/mol
InChI Key: OIEFRHLNLQWCAS-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a pyrimidine derivative that has been of great interest in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. In cancer cells, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to induce apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In neuroprotection, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In anti-inflammatory therapy, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.

Biochemical And Physiological Effects

5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. In cancer cells, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neuroprotection, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to protect against neuronal damage, improve cognitive function, and reduce oxidative stress and inflammation. In anti-inflammatory therapy, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and alleviate symptoms of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent activity against cancer cells, making it a promising candidate for further investigation as an anti-cancer agent. Another advantage is its neuroprotective properties, which could be useful in the development of treatments for neurodegenerative diseases. However, one limitation of using 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the investigation of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a novel anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Another area of research is the investigation of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in anti-inflammatory therapy.

Synthesis Methods

The synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multistep process involving the condensation of 3-hydroxy-4-methoxybenzaldehyde with mesityl oxide, followed by cyclization with barbituric acid. The resulting product is then subjected to recrystallization to obtain pure 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In anti-inflammatory therapy, 5-(3-hydroxy-4-methoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-11-7-12(2)18(13(3)8-11)23-20(26)15(19(25)22-21(23)27)9-14-5-6-17(28-4)16(24)10-14/h5-10,24H,1-4H3,(H,22,25,27)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEFRHLNLQWCAS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC(=C(C=C3)OC)O)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

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